1-benzoyl-3-(2-fluoro-5-nitrophenyl)thiourea
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Overview
Description
1-benzoyl-3-(2-fluoro-5-nitrophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound consists of a benzoyl group attached to a thiourea moiety, which is further substituted with a 2-fluoro-5-nitrophenyl group.
Preparation Methods
The synthesis of 1-benzoyl-3-(2-fluoro-5-nitrophenyl)thiourea typically involves the reaction of benzoyl isothiocyanate with 2-fluoro-5-nitroaniline in the presence of a suitable solvent, such as dry acetone . The reaction proceeds under mild conditions, resulting in the formation of the desired thiourea derivative. Industrial production methods may involve similar synthetic routes, with optimization for large-scale production and purification processes.
Chemical Reactions Analysis
1-benzoyl-3-(2-fluoro-5-nitrophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
1-benzoyl-3-(2-fluoro-5-nitrophenyl)thiourea has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound is used in the production of dyes, elastomers, and photographic films.
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(2-fluoro-5-nitrophenyl)thiourea involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes such as DNA gyrase and dihydrofolate reductase . The compound’s anticancer activity is linked to its ability to inhibit mitogen-activated protein kinase (MAPK) pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
1-benzoyl-3-(2-fluoro-5-nitrophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-benzoyl-3-(2-chloro-5-nitrophenyl)thiourea: Similar in structure but with a chlorine substituent instead of fluorine, which may affect its reactivity and biological activity.
1-benzoyl-3-(2-methyl-5-nitrophenyl)thiourea: Contains a methyl group instead of fluorine, potentially altering its chemical properties and applications.
1-benzoyl-3-(2-bromo-5-nitrophenyl)thiourea: Features a bromine substituent, which can influence its reactivity and biological effects. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S/c15-11-7-6-10(18(20)21)8-12(11)16-14(22)17-13(19)9-4-2-1-3-5-9/h1-8H,(H2,16,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIOMEAOLVFYHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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